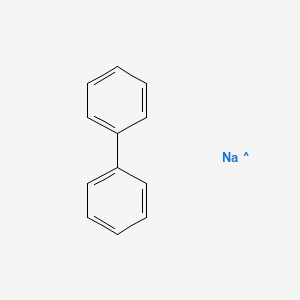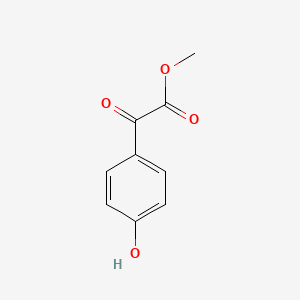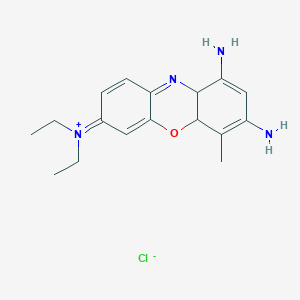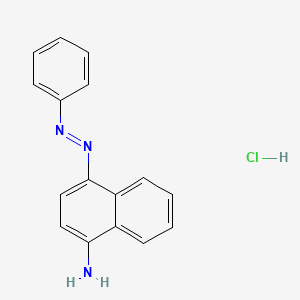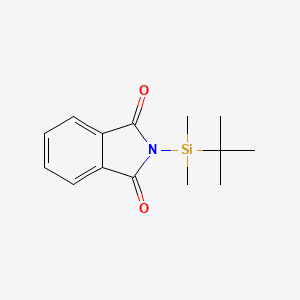
N-(tert-Butyldimethylsilyl)phthalimide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “N-(tert-Butyldimethylsilyl)phthalimide” is C14H19NO2Si . The molecular weight is 261.39200 .Physical And Chemical Properties Analysis
“N-(tert-Butyldimethylsilyl)phthalimide” has a density of 1.09g/cm3 . Its boiling point is 336ºC at 760 mmHg , and its melting point is 115-119ºC (lit.) . The flash point is 157ºC .Applications De Recherche Scientifique
Synthesis of N-Nitrosamines
“N-(tert-Butyldimethylsilyl)phthalimide” has been used in the synthesis of N-nitrosamines under solvent-free conditions . This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Pharmaceutical Synthesis
Isoindoline-1,3-diones, such as “2-(tert-Butyldimethylsilyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used in various treatments including cancer, cardiovascular diseases, central nervous disorders, and diseases related to immunity and physiological disorders .
Herbicides
Isoindoline-1,3-diones are also used in the production of herbicides . Their unique chemical properties make them effective in controlling the growth of unwanted plants.
Colorants and Dyes
These compounds have potential applications as colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 make them suitable for these applications.
Polymer Additives
Isoindoline-1,3-diones can be used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.
Photochromic Materials
Lastly, these compounds have potential applications in the field of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-diones could potentially be used to create new types of these materials.
Safety and Hazards
“N-(tert-Butyldimethylsilyl)phthalimide” is intended for R&D use only and is not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air . If skin contact occurs, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79293-84-8 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



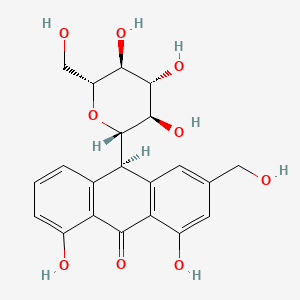
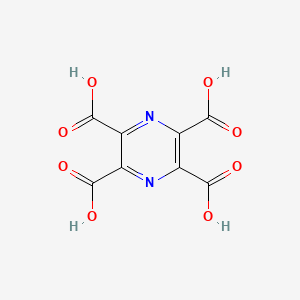
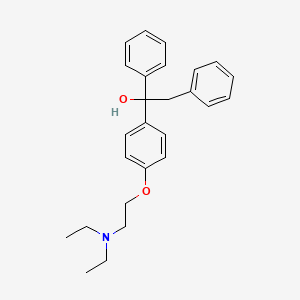
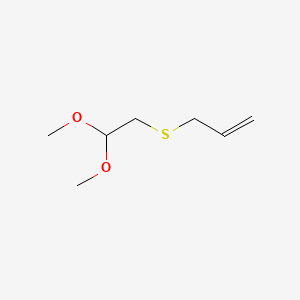
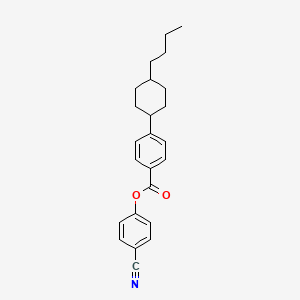

![[Thr4,Gly7]OT](/img/structure/B1587677.png)


